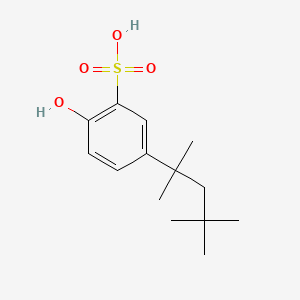
2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonic acid is an organic compound with the molecular formula C14H22O4S. It is a derivative of benzenesulfonic acid, featuring a hydroxyl group and a bulky alkyl substituent. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of a suitable aromatic precursor followed by the introduction of the hydroxyl and alkyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using specialized equipment to handle the reagents and maintain safety standards. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfonic acid groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The bulky alkyl group can influence the compound’s solubility and membrane permeability, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
2-hydroxy-5-methylbenzenesulfonic acid: Lacks the bulky alkyl substituent, leading to different chemical and physical properties.
Uniqueness
2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonic acid is unique due to its combination of a hydroxyl group, a sulfonic acid group, and a bulky alkyl substituent. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
68959-11-5 |
|---|---|
Molecular Formula |
C14H22O4S |
Molecular Weight |
286.39 g/mol |
IUPAC Name |
2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonic acid |
InChI |
InChI=1S/C14H22O4S/c1-13(2,3)9-14(4,5)10-6-7-11(15)12(8-10)19(16,17)18/h6-8,15H,9H2,1-5H3,(H,16,17,18) |
InChI Key |
LSAIQLOHXQZJCH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)S(=O)(=O)O |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)S(=O)(=O)O |
Key on ui other cas no. |
68959-11-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


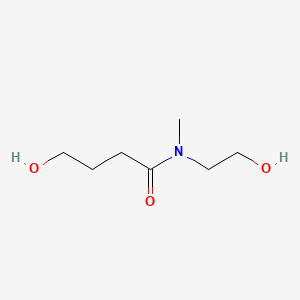
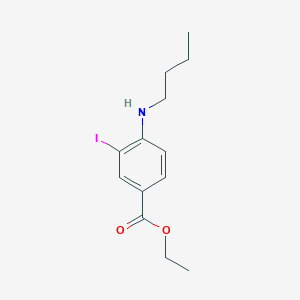
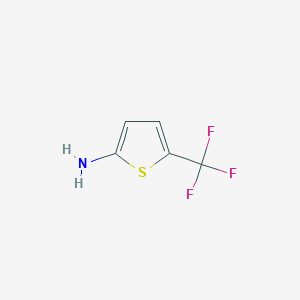

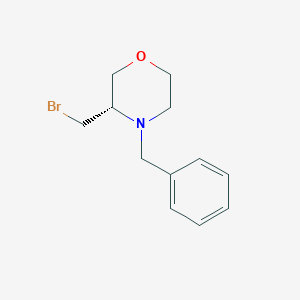
![2-Pyrrolidinone, 4-[(trimethylsilyl)oxy]-](/img/structure/B3193133.png)
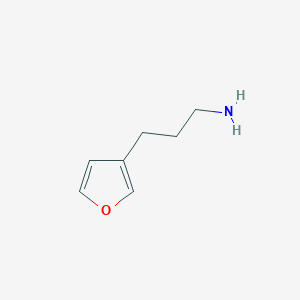

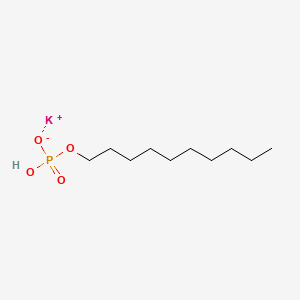
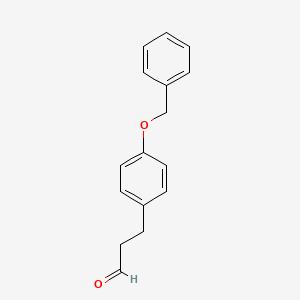
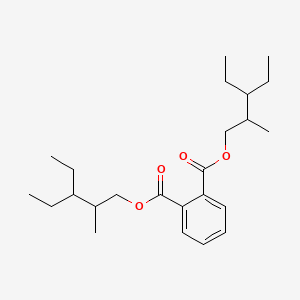
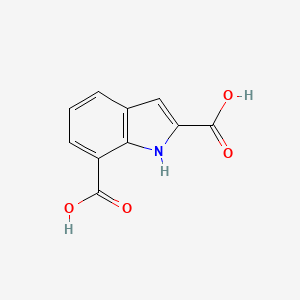
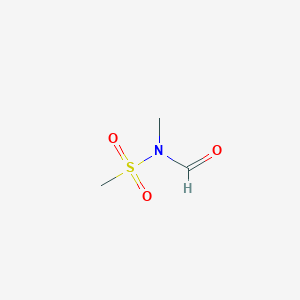
![4-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3193187.png)
